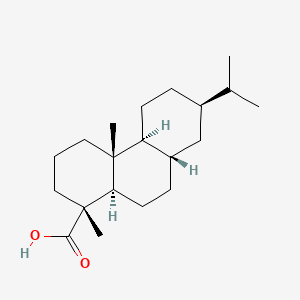
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride is a chiral β-hydroxy-α-amino acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride can be achieved using recombinant d-threonine aldolase enzymes. These enzymes catalyze the aldol addition of glycine and pyridine 4-carboxaldehyde to form the β-hydroxy-α-amino acid. The reaction conditions are optimized to ensure high yield and purity, with the product crystallizing directly from the reaction mixture .
Industrial Production Methods
Efficient recombinant E. coli fermentation processes have been developed for producing the necessary enzymes. The stability of these enzymes is significantly improved by the addition of divalent cations. This method is environmentally friendly and allows for the large-scale production of the compound .
化学反应分析
Types of Reactions
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学研究应用
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and protein folding.
Medicine: It is being explored as a potential drug candidate due to its unique structural properties.
作用机制
The mechanism by which 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors related to its structural features .
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: A similar compound with slight variations in its chemical structure.
3-(pyridin-2-ylamino)propanoic acid: Another related compound used in the synthesis of pharmaceutical derivatives.
Uniqueness
Its ability to form stable crystals directly from the reaction mixture also sets it apart from similar compounds .
属性
分子式 |
C8H11ClN2O3 |
|---|---|
分子量 |
218.64 g/mol |
IUPAC 名称 |
2-amino-3-hydroxy-3-pyridin-4-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c9-6(8(12)13)7(11)5-1-3-10-4-2-5;/h1-4,6-7,11H,9H2,(H,12,13);1H |
InChI 键 |
ORMPCEOBJKSMHY-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C(C(C(=O)O)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


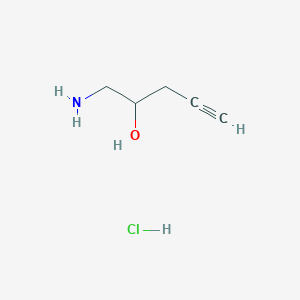
![ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B12313447.png)
![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12313454.png)
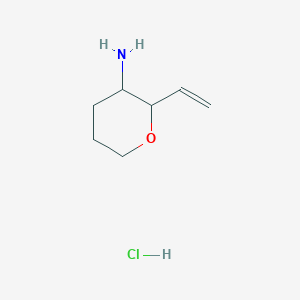
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12313464.png)

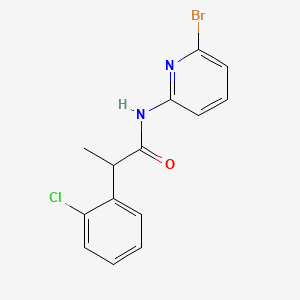
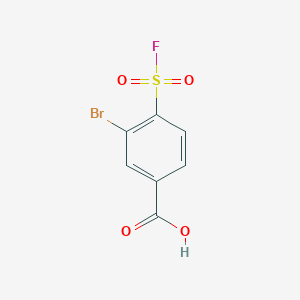
![1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12313484.png)

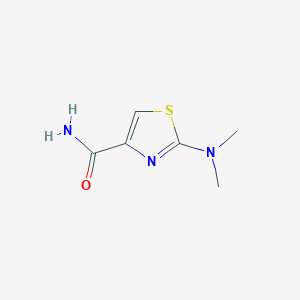
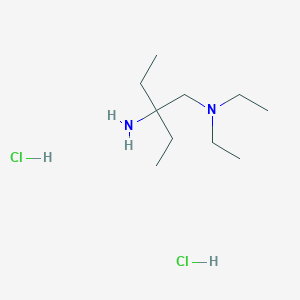
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313511.png)
